![molecular formula C15H22N2O B384519 3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol CAS No. 612524-62-6](/img/structure/B384519.png)
3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol
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Description
3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol, also known as MBBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBBI is a benzimidazole derivative that has been synthesized using various methods.
Scientific Research Applications
- Benzimidazole derivatives, including our compound of interest, have gained attention as effective corrosion inhibitors for metals and alloys. They exhibit strong inhibitive effects in aggressive acidic media (e.g., 1 M HCl, 1 M HNO₃, 1.5 M H₂SO₄) and basic solutions. These compounds act as mixed-type inhibitors, favoring the cathodic reaction over the anodic one. Recent research has explored their role, structural features, electrochemical behavior, and theoretical predictions .
- Researchers have studied amide-functionalized MOPs, such as 3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol , for their CO₂ adsorption capacity. For instance, an amide-functionalized MOP exhibited a remarkable CO₂ capacity of 40 mL/g at 195 K and 1 bar .
- Novel benzimidazole derivatives have been screened for antimicrobial properties. Notably, compounds like 3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol demonstrated potent antimicrobial activity against various pathogens .
- Indole-based pyrido[1,2-a]benzimidazoles, including our compound, showed considerable antibacterial activity against Salmonella typhi. These findings highlight their potential as antibacterial agents .
Corrosion Inhibition
Microporous Organic Polymers (MOPs)
Antimicrobial Activity
Antibacterial Potential
properties
IUPAC Name |
3-[1-(2-methylbutyl)benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-12(2)11-17-14-8-5-4-7-13(14)16-15(17)9-6-10-18/h4-5,7-8,12,18H,3,6,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXQKMWGWRMQPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol |
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